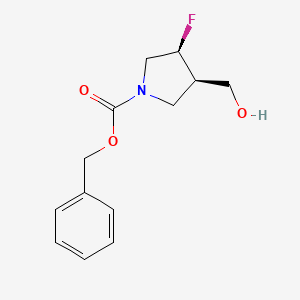
6-Fluoro-7-methoxyquinoline-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-methoxyquinoline-2,4-diol is a fluorinated quinoline derivative with the molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Méthodes De Préparation
The synthesis of 6-Fluoro-7-methoxyquinoline-2,4-diol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. Industrial production methods often involve the use of organometallic compounds to facilitate these reactions .
Analyse Des Réactions Chimiques
6-Fluoro-7-methoxyquinoline-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
6-Fluoro-7-methoxyquinoline-2,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-7-methoxyquinoline-2,4-diol involves its interaction with various molecular targets and pathways. As a quinoline derivative, it can inhibit enzymes and interfere with the replication of microorganisms. The incorporation of a fluorine atom enhances its biological activity and provides unique properties that make it effective against a broad spectrum of pathogens .
Comparaison Avec Des Composés Similaires
6-Fluoro-7-methoxyquinoline-2,4-diol can be compared with other fluorinated quinoline derivatives such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Exhibits antibacterial properties.
2,3,4-Trichloro-6,7-difluoroquinolone: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8FNO3 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
6-fluoro-4-hydroxy-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8FNO3/c1-15-9-3-7-5(2-6(9)11)8(13)4-10(14)12-7/h2-4H,1H3,(H2,12,13,14) |
Clé InChI |
AUJFZRYVJMUPOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)NC(=O)C=C2O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)



![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)



